(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride
Overview
Description
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S and a molecular weight of 259.67 g/mol . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride typically involves the reaction of phthalic anhydride with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Another isoindole derivative with similar reactivity.
N-Substituted Isoindole-1,3-diones: Compounds with similar structural motifs and chemical properties.
Uniqueness
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride is unique due to its specific reactivity with sulfonyl chloride groups, making it a valuable intermediate in the synthesis of sulfonamide derivatives and other complex molecules .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c10-16(14,15)5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOUYGNYUWEZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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